molecular formula C30H25NO4 B12306124 (R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid

(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid

Cat. No.: B12306124
M. Wt: 463.5 g/mol
InChI Key: YOUSZFJTJZGJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid is a compound that belongs to the family of Fmoc-protected amino acids. Fmoc, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids from unwanted reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid typically involves the protection of the amino group with the Fmoc group. One common method starts with the amino acid, which is reacted with 9-fluorenylmethanol in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid, often involves automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for large-scale production. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and the Fmoc group is removed and reattached in cycles .

Chemical Reactions Analysis

Types of Reactions

®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids used in the synthesis .

Scientific Research Applications

®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-amino-3-(2-nitrophenyl)propionic acid
  • Fmoc-5-amino-2-methoxybenzoic acid
  • Fmoc-4-amino-3-hydroxybutanoic acid

Uniqueness

®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid is unique due to its biphenyl group, which can impart specific structural and functional properties to the peptides and proteins synthesized using this compound. This makes it particularly useful in the design of peptides with unique characteristics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUSZFJTJZGJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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